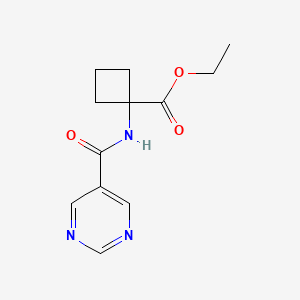
Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate
Descripción general
Descripción
Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate is an organic compound that contains a pyrimidine ring, a cyclobutane ring, and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Cyclobutane Ring Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions involving alkenes or through intramolecular cyclization reactions.
Esterification: The ester functional group can be introduced through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: New ester or amide derivatives.
Aplicaciones Científicas De Investigación
Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in pyrimidine metabolism or signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrimidine derivatives, such as 5-fluorouracil, cytosine, and thymine.
Uniqueness: The presence of the cyclobutane ring and ester functional groups distinguishes it from other pyrimidine derivatives, potentially leading to unique chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
ethyl 1-(pyrimidine-5-carbonylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-2-18-11(17)12(4-3-5-12)15-10(16)9-6-13-8-14-7-9/h6-8H,2-5H2,1H3,(H,15,16) |
Clave InChI |
XJBAMZJCQJRWPI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC1)NC(=O)C2=CN=CN=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-Methoxy-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8582292.png)
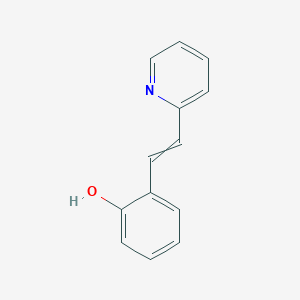
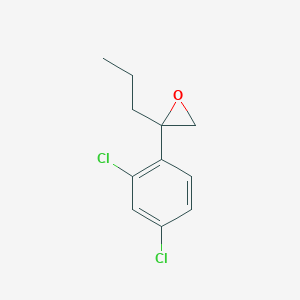
![Methyl 3-[3-(iodomethyl)phenyl]propanoate](/img/structure/B8582304.png)
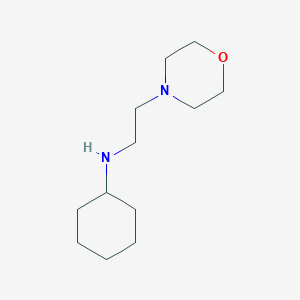
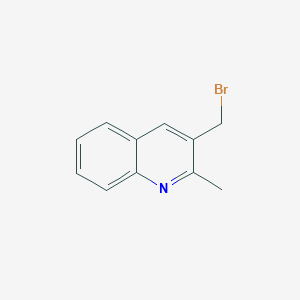


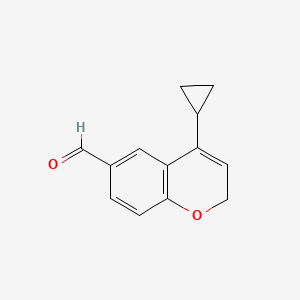
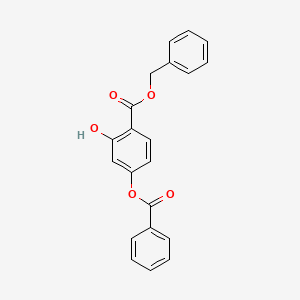


![ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate](/img/structure/B8582374.png)
